Ethynyl p-tolyl sulfone
Overview
Description
Synthesis Analysis
Ethynyl p-tolyl sulfone can be synthesized through base-catalyzed sulfa-Michael reactions, utilizing ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent. This method allows for the direct access to functionalized sulfones under conditions that favor high yield and chemoselectivity (Fernández et al., 2014). Additionally, conjugate addition to tosylacetylene has been employed for the protection of NH groups in a series of compounds, indicating a versatile approach for introducing ethynyl p-tolyl sulfone into various molecules (Petit et al., 2014).
Molecular Structure Analysis
While specific studies on the molecular structure of ethynyl p-tolyl sulfone are limited, the synthesis of acyclic sulfur−nitrogen compounds provides insight into the bond characteristics and electron delocalization that may be relevant to understanding its molecular structure. These studies highlight the structural features that contribute to the reactivity and stability of sulfone compounds (Haas et al., 1996).
Chemical Reactions and Properties
Ethynyl p-tolyl sulfone is involved in various chemical reactions, including the preparation of vinyl and allenic sulfones through the addition of organocopper reagents and heteroatom nucleophiles to 1-Phenylseleno-2-(p-toluenesulfonyl)ethyne. These reactions demonstrate its utility in synthesizing compounds with potential applications in organic chemistry and material science (Back et al., 1998).
Physical Properties Analysis
The physical properties of ethynyl p-tolyl sulfone, such as solubility and stability, are crucial for its application in various chemical processes. Studies on related sulfone compounds suggest that these properties can significantly influence the reactivity and applicability of sulfones in organic synthesis (Morpurgo et al., 1996).
Chemical Properties Analysis
The chemical properties of ethynyl p-tolyl sulfone, including its reactivity with thiols, amines, and alkoxides, demonstrate its versatility as a reagent in organic synthesis. The ability to undergo regioselective and stereoselective reactions makes it a valuable tool for constructing complex molecular architectures (Back et al., 1998).
Scientific Research Applications
Protection of NH Groups in Organic Compounds : Ethynyl p-tolyl sulfone is used as a protecting group for NH groups in imides, azinones, inosines, and cyclic sulfonamides. This protection is achieved through conjugate addition to ethynyl p-tolyl sulfone. The protected derivatives can be controlled stereochemically, and the protecting groups are stable under non-nucleophilic bases and acids (Petit et al., 2014).
Synthesis of 4,7-Dihydro-2H-Isoindole Derivatives : Ethynyl p-tolyl sulfone reacts with 1,3-dienes through a Diels-Alder reaction to form tosyl-1,4-cyclohexadienes. These adducts can be converted into 4,7-dihydro-2H-isoindole derivatives, including bicyclo[2.2.2]ocatadiene-fused pyrrole as an isoindole equivalent (Ono et al., 2006).
Asymmetric α-2-tosylvinylation : Ethynyl tolyl sulfone is utilized in asymmetric α-2-tosylvinylation of N-substituted proline esters. This process results in good yield and high enantioselectivities without additional bases. The reaction involves the formation of N-2-tosylvinyl ammonium ylides (Igarashi et al., 2011).
Synthesis of Functionalized Sulfones : Ethyl glyoxylate N-tosylhydrazone, used as a sulfonyl anion surrogate in the DBU-catalyzed conjugate addition reaction with enones and enals, synthesizes γ-keto- and γ-hydroxy sulfones. This reaction provides direct access to these sulfones through a sulfa-Michael reaction (Fernández et al., 2014).
Synthesis of Optically Active Indan-2-ols : Ethynyl p-tolyl sulfone is key in synthesizing optically active indan-2-ols from 4-siloxy-1,6-alkadiynes. This involves a metalative Reppe reaction mediated by a divalent titanium reagent (Hanazawa et al., 2003).
Protection of Thiols versus Alcohols and Phenols : Ethynyl p-tolyl sulphone is used for the chemoselective and stereoselective conjugate addition of thiols to form Tosvinyl derivatives. This protecting group is stable under various conditions and can be removed effectively via conjugate addition-elimination mechanism (Arjona et al., 2003).
Safety And Hazards
Ethynyl p-tolyl sulfone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Future Directions
Ethynyl p-tolyl sulfone has potential applications in the synthesis of various chemical compounds. Its use as an acetylene equivalent in Diels–Alder reactions and its role in the synthesis of optically active indan-2-ols suggest that it could have a wide range of applications in organic synthesis and medicinal chemistry.
properties
IUPAC Name |
1-ethynylsulfonyl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKWIMQNXVEHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403554 | |
Record name | Ethynyl p-tolyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynyl p-tolyl sulfone | |
CAS RN |
13894-21-8 | |
Record name | Ethynyl p-tolyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethynyl p-Tolyl Sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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